Fosdevirine

Description

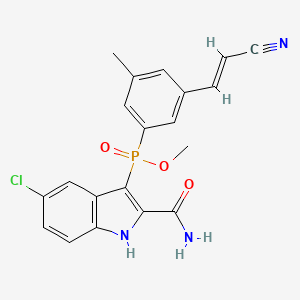

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[[3-[(E)-2-cyanoethenyl]-5-methylphenyl]-methoxyphosphoryl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN3O3P/c1-12-8-13(4-3-7-22)10-15(9-12)28(26,27-2)19-16-11-14(21)5-6-17(16)24-18(19)20(23)25/h3-6,8-11,24H,1-2H3,(H2,23,25)/b4-3+/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBYTKOSZYQOPV-CCEZBSFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[P@@](=O)(C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)OC)/C=C/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018450-26-4 | |

| Record name | Fosdevirine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018450264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosdevirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSDEVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4I0C281BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosdevirine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdevirine (GSK2248761), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrated significant promise in the landscape of anti-HIV-1 therapeutics. This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its molecular interactions, inhibitory activity against wild-type and resistant HIV-1 strains, and the metabolic pathways associated with its clinical discontinuation. Experimental methodologies are described to provide a framework for the evaluation of similar compounds.

Introduction

This compound is a member of the non-nucleoside reverse transcriptase inhibitor (NNRTI) class of antiretroviral drugs, designed to be a highly potent and selective inhibitor of HIV-1 replication[[“]]. NNRTIs are a cornerstone of combination antiretroviral therapy (cART) and function by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral life cycle. This compound exhibited low nanomolar activity in vitro against a broad range of HIV-1 strains, including those resistant to other NNRTIs like efavirenz[[“]][2]. Despite its promising antiviral profile, the clinical development of this compound was halted due to unexpected central nervous system (CNS) toxicity, specifically delayed-onset seizures in some patients[3]. This guide delves into the molecular mechanism of this compound's antiviral action and the metabolic pathway leading to its neurotoxicity.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound exerts its antiviral effect by binding to a specific, non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding event induces a conformational change in the enzyme, thereby inhibiting its function.

-

Binding Site: this compound binds to a hydrophobic pocket located in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the polymerase active site. This pocket is unique to HIV-1 RT, which accounts for the drug's specificity and lack of activity against HIV-2 RT and other polymerases.

-

Molecular Interaction: The binding of this compound to this allosteric site is non-competitive with respect to the nucleoside triphosphates. This interaction is thought to distort the enzyme's structure, particularly the "primer grip," which is essential for the correct positioning of the primer-template complex for catalysis. This distortion ultimately prevents the enzyme from efficiently catalyzing the polymerization of viral DNA from the RNA template.

Quantitative Data: In Vitro Antiviral Activity

The potency of this compound has been quantified against both wild-type and a panel of NNRTI-resistant HIV-1 strains. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication in cell culture.

| HIV-1 Strain | Key Resistance Mutation(s) | This compound EC50 (nM) |

| Wild-Type | None | 0.4 - 2.5 |

| Mutant Strain 1 | K103N | Potent Activity Retained |

| Mutant Strain 2 | Y181C | Potent Activity Retained |

| Mutant Strain 3 | Y181C/K103N | 11 |

Data compiled from publicly available research.[[“]][2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a template-primer (e.g., poly(rA)/oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs, e.g., [³H]TTP).

-

Compound Incubation: Serial dilutions of this compound (or control compounds) are added to the reaction mixture.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 reverse transcriptase.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid).

-

Quantification: The newly synthesized, radiolabeled DNA is precipitated and collected on a filter. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Seeding: Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells) are seeded into a multi-well plate.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: A known amount of HIV-1 is added to the cell cultures.

-

Incubation: The infected cells are incubated for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

-

p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

-

Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter gene upon successful replication.

-

Cell Viability Assay: Measures the cytopathic effect of the virus on the host cells.

-

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value is determined.

Resistance Profile

This compound was designed to be effective against common NNRTI-resistant strains. It demonstrated potent activity against viruses with the K103N and Y181C single mutations, which are common resistance mutations for other NNRTIs. However, as with all NNRTIs, the potential for the development of resistance exists, and its efficacy can be compromised by specific mutations within the NNRTI binding pocket.

Mechanism of CNS Toxicity: Metabolic Activation

The clinical development of this compound was terminated due to observations of delayed-onset seizures in a Phase IIb trial. Subsequent investigations revealed that the CNS toxicity was likely caused by a metabolite of this compound. The proposed mechanism involves the metabolic activation of the cyanovinylphenyl moiety of the drug.

-

Metabolic Pathway: The cyanovinyl group of this compound acts as a Michael acceptor. In the body, it can undergo conjugation with glutathione (GSH), a key endogenous antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs).

-

Toxic Metabolite: The initial glutathione conjugate is further metabolized to a cysteine-conjugated metabolite. This cysteine conjugate was identified as the predominant drug-related component in the cerebrospinal fluid of patients who experienced seizures. It is hypothesized that this metabolite is responsible for the observed neurotoxicity.

Conclusion

This compound is a potent NNRTI that exemplifies both the promise and the challenges of modern drug development. Its highly effective allosteric inhibition of HIV-1 reverse transcriptase, including activity against resistant strains, highlighted its potential as a valuable antiretroviral agent. However, the unforeseen CNS toxicity, mediated by a specific metabolic pathway, ultimately led to the cessation of its development. The detailed understanding of this compound's mechanism of action and its metabolic fate provides critical insights for the design of future NNRTIs with improved safety profiles. This technical guide serves as a comprehensive resource for researchers in the field of antiviral drug discovery and development.

References

The Rise and Fall of Fosdevirine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdevirine (also known as GSK2248761 and formerly as IDX899) emerged as a promising second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against wild-type and drug-resistant strains of HIV-1. Its novel aryl-phospho-indole scaffold offered a distinct profile compared to existing NNRTIs. However, its clinical development was abruptly halted due to unforeseen and severe central nervous system (CNS) toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and the ultimate discontinuation of this compound, offering valuable insights for the scientific and drug development community.

Discovery and Synthesis

This compound was discovered by Idenix Pharmaceuticals as part of a program to identify novel NNRTIs with improved resistance profiles.[1] The core of the discovery was the identification of the aryl-phospho-indole (APhI) scaffold.[2] Optimization of the phosphinate aryl substituent led to the identification of IDX899, which demonstrated high potency against key HIV-1 mutants.[3][4]

The synthesis of this compound involves a key palladium-catalyzed phosphorus-carbon coupling reaction to create the phosphinate ester. An improved manufacturing process was later developed to enhance yield and reduce environmentally unfriendly reagents.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1] They bind to a hydrophobic pocket in the p66 subunit of the RT, approximately 10 Å away from the catalytic site.[5][6] This binding induces a conformational change in the enzyme, locking the polymerase active site in an inactive state and thereby preventing the conversion of viral RNA into DNA.[7][8]

Preclinical Studies

In Vitro Antiviral Activity

This compound demonstrated potent in vitro activity against a broad range of HIV-1 strains, including those resistant to first-generation NNRTIs like efavirenz. Its efficacy against key mutations is summarized in the table below.

| HIV-1 Strain/Mutant | EC50 (nM) |

| Wild-Type | Sub-nanomolar |

| Y181C | Single-digit nanomolar |

| K103N | Single-digit nanomolar |

| Y181C/K103N Double Mutant | 11 |

| Table 1: In Vitro Antiviral Potency of this compound.[3][4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats, dogs, and monkeys revealed favorable properties for this compound. Blood samples were collected at various time points post-dosing and analyzed using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9]

| Species | Dosing | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | Oral | Data not specified | Data not specified | Data not specified |

| Dog | Oral | Data not specified | Data not specified | Data not specified |

| Monkey | Oral | Data not specified | Data not specified | Data not specified |

| Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound. (Note: Specific values were not publicly available in the reviewed literature). |

Preclinical Toxicology

Initial preclinical toxicology studies did not reveal any significant safety concerns that would prevent the progression of this compound into clinical trials. However, later investigations following the clinical hold focused on CNS toxicity. These studies in rabbits, minipigs, and monkeys revealed species differences in the metabolism and CNS distribution of this compound and its metabolites.[10]

Clinical Development

Phase I/IIa Studies

Two Phase I/IIa, double-blind, randomized, placebo-controlled studies were conducted in treatment-naive HIV-1 infected subjects to evaluate the antiviral activity, safety, and pharmacokinetics of this compound monotherapy.[11][12] Doses ranging from 30 mg to 800 mg once daily were administered for 7 days.[12]

| Dose (mg QD) | Mean Viral Load Reduction (log10 copies/mL) at Day 8 |

| 30 | 0.97 |

| 100 | 1.87 |

| 200 | 1.84 |

| 400 | 1.81 |

| 800 | 1.78 |

| Table 3: Antiviral Activity of this compound in Treatment-Naive HIV-1 Infected Subjects.[12] |

The pharmacokinetic analysis from these studies demonstrated that this compound exposure (Cmax and AUC) increased proportionally with the dose.[12] The relationship between viral load reduction and drug concentration was best described by a maximum-effect (Emax) model, with a 50% effective concentration (EC50) of 36.9 ng/mL based on the trough concentration (Cτ).[12] No NNRTI resistance mutations emerged during these short-term studies.[12]

Phase IIb Study and Discontinuation

A Phase IIb study (the SONNET trial) was initiated to determine the optimal dose of this compound for Phase III trials in treatment-experienced patients with NNRTI-resistant HIV infection.[13] However, the trial was halted when an unexpected and serious adverse event emerged: delayed-onset seizures.[14]

Five treatment-experienced subjects developed new-onset seizures after at least four weeks of exposure to this compound (one receiving 100 mg and four receiving 200 mg).[14] The seizures occurred between 28 and 81 days of treatment, and alarmingly, all five patients experienced at least one seizure after discontinuing the drug.[14] This unprecedented delayed neurotoxicity led to a clinical hold by the FDA and the discontinuation of this compound's development.

Investigation into CNS Toxicity

Subsequent investigations focused on understanding the mechanism behind the observed seizures. Analysis of cerebrospinal fluid (CSF) and brain tissue from patients who experienced seizures, as well as from animal models, identified a cysteine conjugate metabolite of this compound.[10][15][16] This metabolite was formed through a Michael addition of glutathione to the trans-phenyl acrylonitrile moiety of the parent drug.[10]

The study found that this metabolite persisted in the CNS for an extended period even after this compound was discontinued and was highly associated with the white matter in the brains of rabbits and minipigs.[10][15] In contrast, in monkeys, the parent drug was the predominant component in the CNS and was associated with gray matter.[10] This species-specific metabolism and distribution likely contributed to the differences in CNS toxicity observed and highlights the challenges in predicting human neurotoxicity from preclinical models.

Experimental Protocols

In Vitro HIV-1 Replication Assay (General Protocol)

-

Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Infection: Cells are infected with the desired HIV-1 strain (wild-type or mutant) at a predetermined multiplicity of infection (MOI).

-

Drug Treatment: Immediately after infection, cells are seeded in 96-well plates and treated with serial dilutions of this compound.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

-

Quantification of Viral Replication: The extent of viral replication is determined by measuring the activity of reverse transcriptase or the level of p24 antigen in the culture supernatant using commercially available ELISA kits.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase and a poly(rA)/oligo(dT) template/primer are used.

-

Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, and a mixture of dNTPs, including a labeled dNTP (e.g., [3H]dTTP).

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound before the addition of the template/primer and dNTPs to initiate the reaction.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP into the acid-precipitable material.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of RT activity against the inhibitor concentration.

Resistance Testing (Genotypic and Phenotypic Assays)

-

Genotypic Assays: These assays involve sequencing the reverse transcriptase gene of the virus from a patient's plasma sample to identify mutations known to confer resistance to NNRTIs.[17][18][19] This information helps predict which drugs will be ineffective.

-

Phenotypic Assays: These assays measure the ability of a patient's viral isolate to replicate in the presence of different concentrations of an antiretroviral drug.[18][20][21] The result is expressed as a fold-change in the IC50 compared to a wild-type reference virus.

Conclusion

The story of this compound serves as a critical case study in drug development. Its potent antiviral activity and novel scaffold were highly promising, but the emergence of severe, delayed-onset CNS toxicity in a subset of patients during Phase IIb trials led to its discontinuation. The subsequent investigation into the toxic metabolite highlights the importance of thorough preclinical evaluation of drug metabolism and distribution, particularly in the CNS. While this compound did not fulfill its therapeutic potential, the knowledge gained from its development provides invaluable lessons for the design and screening of future antiretroviral agents and emphasizes the complexities of predicting human toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Discovery of the Aryl-phospho-indole IDX899, a Highly Potent Anti-HIV Non-nucleoside Reverse Transcriptase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Safety and efficacy of GSK2248761, a next-generation nonnucleoside reverse transcriptase inhibitor, in treatment-naive HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Unexpected finding of delayed-onset seizures in HIV-positive, treatment-experienced subjects in the Phase IIb evaluation of this compound (GSK2248761) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 18. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 20. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Fosdevirine: An In-Depth Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdevirine (also known as GSK2248761 and IDX899) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). Developed by Idenix Pharmaceuticals and later GlaxoSmithKline, it showed promise in early clinical development due to its significant antiviral activity against both wild-type and NNRTI-resistant strains of HIV-1.[1] Despite its promising in vitro profile and initial clinical data, the development of this compound was ultimately discontinued due to the observation of delayed-onset seizures in some trial participants.[2] This guide provides a comprehensive technical overview of the antiviral spectrum of this compound, detailing its in vitro activity, resistance profile, and the experimental methodologies used for its evaluation.

Data Presentation: In Vitro Antiviral Activity of this compound

The in vitro antiviral potency of this compound has been evaluated against a panel of wild-type and NNRTI-resistant HIV-1 strains. The following tables summarize the key quantitative data, presenting the 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication.

| Virus Strain | Genotype | EC50 (nM) | Fold Change vs. Wild-Type |

| Wild-Type (WT) | - | Data not available in a specific numerical format, but described as potent | - |

| NNRTI-Resistant | Y181C/K103N | 11 | Dependent on specific WT EC50 |

Further detailed quantitative data on a broader range of single and multiple NNRTI-resistant mutants was not publicly available in the reviewed literature.

Mechanism of Action

This compound exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into proviral DNA. As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the RT enzyme, distinct from the active site where nucleoside analogs bind.[3] This allosteric binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting DNA synthesis.[4]

The following diagram illustrates the mechanism of action of this compound and the impact of resistance mutations.

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

Resistance Profile

A critical aspect of any antiretroviral agent is its susceptibility to the development of drug resistance. In vitro studies have identified the primary resistance pathways for this compound. The emergence of mutations in the reverse transcriptase gene, particularly at positions E138K and Y181C, has been shown to confer resistance to this compound.[5] These mutations are located within or near the NNRTI binding pocket and likely interfere with the binding of the drug.

The following diagram illustrates the logical relationship in the development of resistance to this compound.

Caption: Logical workflow for the development of this compound resistance.

Experimental Protocols

The in vitro antiviral activity of this compound is typically determined using cell-based assays that measure the inhibition of HIV-1 replication. A common and robust method is the HIV-1 p24 antigen capture ELISA.

Protocol: HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

1. Principle: This assay quantifies the amount of HIV-1 p24 core protein produced in cell culture supernatants. A reduction in the p24 antigen level in the presence of the test compound (this compound) compared to a virus-only control indicates antiviral activity.

2. Materials:

-

HIV-1 susceptible cell line (e.g., MT-4, PM1)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

HIV-1 p24 Antigen ELISA kit (commercial)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (if measuring intracellular p24)

3. Experimental Workflow:

Caption: Experimental workflow for determining this compound's antiviral activity.

4. Detailed Procedure:

-

Cell Seeding: Seed a 96-well plate with a suspension of HIV-1 susceptible cells at a predetermined density to ensure they are in the logarithmic growth phase throughout the experiment.

-

Compound Preparation and Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).

-

Virus Infection: Add a pre-titered amount of HIV-1 stock to all wells except the cell control wells. The multiplicity of infection (MOI) should be optimized for the cell line used.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 3 to 7 days, allowing for multiple rounds of viral replication.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If necessary, centrifuge the plate to pellet any cells and debris.

-

p24 ELISA: Perform the HIV-1 p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.[6][7][8][9] This typically involves the following steps:

-

Add supernatant samples and p24 standards to wells coated with a capture antibody.

-

Incubate to allow p24 antigen to bind.

-

Wash the wells to remove unbound material.

-

Add a biotinylated detector antibody that binds to the captured p24.

-

Incubate and wash.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubate and wash.

-

Add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Construct a standard curve using the absorbance values from the p24 standards. Use the standard curve to determine the concentration of p24 in each experimental well. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound demonstrated a potent and broad antiviral spectrum against HIV-1 in preclinical studies, including activity against common NNRTI-resistant strains. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor is well-characterized. However, the emergence of resistance, primarily through mutations in the NNRTI binding pocket, and the unfortunate clinical finding of neurotoxicity, led to the cessation of its development. The data and methodologies presented in this guide provide a detailed technical understanding of the antiviral properties of this compound, which can be of value to researchers in the field of antiretroviral drug discovery and development.

References

- 1. cms.hivdb.org [cms.hivdb.org]

- 2. Pharmacokinetic drug interactions with non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 5. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. HIV Drug Resistance Database [hivdb.stanford.edu]

- 9. Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Stage Research of Fosdevirine for HIV-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdevirine, also known as GSK2248761 and IDX899, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the treatment of HIV-1 infection.[1][2][3] Discovered by Idenix Pharmaceuticals and developed by GlaxoSmithKline, this compound demonstrated significant promise in early-stage research due to its high potency against both wild-type and a range of NNRTI-resistant HIV-1 strains.[4][5] However, its clinical development was halted during Phase IIb trials due to the unexpected occurrence of delayed-onset seizures in treatment-experienced patients.[4] This guide provides a comprehensive technical overview of the core preclinical and early clinical research on this compound, focusing on its mechanism of action, virology, resistance profile, and the subsequent investigations into its neurotoxicity.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. As an NNRTI, it binds to an allosteric hydrophobic pocket in the p66 subunit of the RT enzyme, located approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA. This ultimately halts the viral replication process.

Virology and Antiviral Activity

This compound exhibited potent in vitro activity against a broad spectrum of HIV-1 strains, including those resistant to first-generation NNRTIs like efavirenz.[1] Its efficacy was particularly noted against viruses harboring common NNRTI resistance mutations such as K103N and Y181C.[2]

Quantitative Antiviral Activity Data

The following tables summarize the in vitro antiviral activity of this compound (IDX899) against wild-type and NNRTI-resistant HIV-1 strains.

Table 1: Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 in MT-4 Cells

| HIV-1 Strain | Relevant Mutations | EC50 (nM)a |

| Wild-Type (IIIB) | None | 1.1 ± 0.2 |

| A17 | Y181C | 3.2 ± 0.5 |

| RES056 | K103N | 2.1 ± 0.3 |

| - | K103N/Y181C | 11 |

a EC50 values represent the concentration of the drug required to inhibit 50% of viral replication. Data is presented as mean ± standard deviation where available.

Table 2: Antiviral Activity of this compound against a Panel of NNRTI-Resistant HIV-1 Mutants

| Mutation(s) | Fold Change in EC50 vs. Wild-Type |

| L100I | 1.5 |

| K103N | 1.9 |

| V106A | 0.8 |

| E138K | 2.5 |

| Y181C | 2.9 |

| Y188L | 7.3 |

| G190A | 0.9 |

| M230L | 1.2 |

| K103N/Y181C | 10 |

| K103N/P225H | 1.5 |

Experimental Protocols

Cell-Based Antiviral Assay (Cytopathic Effect Assay)

This assay was utilized to determine the EC50 of this compound against various HIV-1 strains.

-

Cell Culture: MT-4 cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Infection: 50 μL of cell culture medium containing various concentrations of this compound was added to the wells of a 96-well plate. Subsequently, 50 μL of a virus stock solution (at a multiplicity of infection of 0.01) was added.

-

Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for 5 days.

-

Measurement of Cytopathic Effect (CPE): After the incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. The absorbance was read at 540 nm.

-

Data Analysis: The EC50 values were calculated by determining the drug concentration that resulted in a 50% reduction in the cytopathic effect.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mixture containing a poly(rA) template and an oligo(dT) primer in a buffer solution with MgCl2, KCl, and dithiothreitol was prepared.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 RT was pre-incubated with various concentrations of this compound.

-

Initiation of Reaction: The reverse transcription reaction was initiated by adding [3H]dTTP to the mixture.

-

Incubation: The reaction was allowed to proceed at 37°C.

-

Termination and Measurement: The reaction was stopped, and the amount of incorporated radiolabeled dTTP into the newly synthesized DNA was quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the RT activity, was determined.

Resistance Profile

In vitro resistance selection studies with this compound (IDX899) identified several mutations in the reverse transcriptase gene. The primary resistance pathways were observed to be initiated by either the E138K or Y181C mutation. Other selected mutations included V90I, I135R, G190E, and M230L. Despite this, this compound maintained activity against many viral strains that were resistant to both first and second-generation NNRTIs.

Clinical Development and Neurotoxicity

This compound advanced to Phase IIb clinical trials in both treatment-naive (SIGNET) and treatment-experienced (SONNET) HIV-1 infected individuals. However, these trials were prematurely halted due to the observation of delayed-onset seizures in five treatment-experienced subjects.[4] The seizures occurred after at least four weeks of treatment and, in some cases, persisted after discontinuation of the drug.[4]

Subsequent investigations into the cause of this neurotoxicity identified a potential mechanism involving the metabolism of this compound. The cyanovinylphenyl moiety of the drug was found to undergo a Michael addition reaction with glutathione (GSH), a major endogenous antioxidant. This leads to the formation of a cysteine-conjugated metabolite that was found to be the predominant drug-related component in the central nervous system (CNS) of patients who experienced seizures. This metabolite was observed to persist in the CNS for an extended period.

Conclusion

This compound represented a promising NNRTI with potent antiviral activity against a range of HIV-1 variants, including those with common resistance mutations. However, its development was terminated due to unforeseen neurotoxicity in a subset of patients. The early-stage research on this compound underscores the critical importance of thorough preclinical safety and metabolism studies in drug development. The investigation into its mechanism of toxicity has provided valuable insights into the potential for drug metabolism to lead to adverse CNS effects, a crucial consideration for the development of future antiretroviral agents.

References

- 1. Antiviral Activity, Safety and Pharmacokinetics of IDX899, a Novel HIV-1 NNRTI with High Barrier to Resistance, in Treatment-Naïve HIV-1-Infected Subjects [natap.org]

- 2. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. abstract-archive.org [abstract-archive.org]

The Genesis of Fosdevirine: A Next-Generation NNRTI Hampered by Unforeseen Toxicity

An In-depth Technical Guide on the Rationale for the Initial Development of Fosdevirine (IDX899/GSK2248761)

Executive Summary

This compound (formerly known as IDX899 and GSK2248761) is an aryl-phospho-indole non-nucleoside reverse transcriptase inhibitor (NNRTI) that was rationally designed to address the significant clinical challenge of drug resistance to first-generation NNRTIs in the treatment of HIV-1. Preclinical studies revealed its potent antiviral activity against both wild-type and a broad range of NNRTI-resistant HIV-1 strains, a higher genetic barrier to resistance compared to efavirenz, and a favorable pharmacokinetic profile for once-daily dosing. Early clinical trials in treatment-naive HIV-1 infected individuals demonstrated significant viral load reduction and a generally well-tolerated safety profile. However, the development of this compound was ultimately halted during Phase IIb trials due to the unexpected emergence of delayed-onset seizures in treatment-experienced patients. This technical guide provides a comprehensive overview of the scientific rationale, preclinical and early clinical data, and detailed experimental methodologies that underpinned the initial development of this compound.

Introduction: The Unmet Need Driving NNRTI Innovation

The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV-1 infection, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) being a cornerstone of many treatment regimens. First-generation NNRTIs, such as nevirapine and efavirenz, demonstrated significant efficacy in suppressing viral replication. However, their clinical utility was often limited by the rapid emergence of drug-resistant viral strains. A single point mutation in the NNRTI binding pocket of the reverse transcriptase enzyme could confer high-level resistance to an entire class of drugs. This created a pressing need for next-generation NNRTIs with improved resistance profiles.

The development of this compound was initiated to address this unmet need. The primary objectives were to discover a novel NNRTI with:

-

Potent activity against wild-type HIV-1.

-

Significant activity against clinically relevant NNRTI-resistant mutants , particularly those harboring the K103N and Y181C mutations.

-

A higher genetic barrier to the development of resistance.

-

A favorable pharmacokinetic profile supporting once-daily oral administration.

-

A good safety and tolerability profile.

Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase

This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Preclinical Development

Antiviral Activity

This compound demonstrated potent in vitro activity against a broad panel of HIV-1 isolates, including laboratory strains and clinical isolates. A key feature of its preclinical profile was its ability to maintain significant activity against viral strains harboring common NNRTI resistance mutations.

| HIV-1 Strain | Genotype | This compound (IDX899) EC50 (nM) | Efavirenz EC50 (nM) |

| Wild-Type (IIIB) | WT | 1.5 | 1.7 |

| NNRTI-Resistant | K103N | 3.4 | >1000 |

| NNRTI-Resistant | Y181C | 4.6 | >1000 |

| NNRTI-Resistant | K103N + Y181C | 11 | >1000 |

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains. Data compiled from publicly available research.

In Vitro Resistance Profile

To assess the genetic barrier to resistance, in vitro resistance selection studies were conducted. These studies involved passaging HIV-1 in the presence of escalating concentrations of this compound. Two primary resistance pathways were identified:

-

Pathway 1: Initiated by the E138K mutation.

-

Pathway 2: Initiated by the V90I and Y181C mutations.

Notably, the development of high-level resistance to this compound required the accumulation of multiple mutations, suggesting a higher genetic barrier compared to first-generation NNRTIs.

Clinical Development

Phase I/IIa Studies

Early-phase clinical trials were conducted to evaluate the safety, pharmacokinetics, and antiviral activity of this compound in treatment-naive HIV-1 infected individuals. In a 7-day monotherapy study, this compound demonstrated potent dose-dependent antiviral activity.

| This compound Dose (once daily) | Mean Viral Load Reduction (log10 copies/mL) at Day 8 |

| 30 mg | 0.97 |

| 100 mg | 1.87 |

| 200 mg | 1.84 |

| 400 mg | 1.81 |

| 800 mg | 1.78 |

Table 2: Antiviral Activity of this compound in a 7-Day Monotherapy Study in Treatment-Naive HIV-1 Infected Subjects. [1]

Pharmacokinetic analysis from these studies indicated that this compound had a profile suitable for once-daily dosing. The drug was generally well-tolerated at these doses, with no serious adverse events reported and no emergence of NNRTI resistance mutations during the short-term study.

| Dose | Cmax (ng/mL) | AUC0-τ (ng·h/mL) | Cτ (ng/mL) |

| 30 mg | 235 | 2,720 | 62 |

| 100 mg | 834 | 10,700 | 227 |

| 200 mg | 1,510 | 21,300 | 473 |

| 400 mg | 2,960 | 44,700 | 954 |

| 800 mg | 4,280 | 69,500 | 1,530 |

Table 3: Mean Steady-State Pharmacokinetic Parameters of this compound on Day 7. [1] Cmax: Maximum observed plasma concentration; AUC0-τ: Area under the plasma concentration-time curve over the dosing interval; Cτ: Plasma concentration at the end of the dosing interval.[1]

Discontinuation of Development

Despite the promising early-phase data, the development of this compound was terminated during Phase IIb clinical trials. This decision was made due to the unexpected occurrence of delayed-onset seizures in five treatment-experienced patients receiving the drug. The seizures occurred after at least four weeks of treatment and, in some cases, persisted after discontinuation of the drug. This unforeseen neurotoxicity ultimately led to the cessation of all clinical development of this compound.

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cells)

This protocol describes a representative cell-based assay for determining the 50% effective concentration (EC50) of an antiviral compound against HIV-1.

Materials:

-

MT-4 human T-cell line

-

HIV-1 laboratory strain (e.g., IIIB)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

This compound (or other test compound)

-

96-well microtiter plates

-

HIV-1 p24 antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture MT-4 cells in complete medium to ensure they are in the logarithmic growth phase. On the day of the assay, adjust the cell concentration to 1 x 105 cells/mL.

-

Compound Dilution: Prepare a series of 2-fold or 3-fold dilutions of this compound in complete medium.

-

Infection: In a separate tube, infect the prepared MT-4 cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of approximately 0.01.

-

Assay Setup:

-

Add 100 µL of the infected cell suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted this compound to the appropriate wells. Include control wells with infected cells and no drug (virus control) and uninfected cells with no drug (cell control).

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Endpoint Measurement: After incubation, collect the cell culture supernatant from each well. Determine the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration relative to the virus control. The EC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Resistance Selection Protocol (Representative)

This protocol outlines a general method for selecting for drug-resistant HIV-1 variants in cell culture through dose escalation.

Materials:

-

MT-2 or other suitable T-cell line

-

Wild-type HIV-1 laboratory strain

-

Complete cell culture medium

-

This compound

-

Cell culture flasks

-

HIV-1 p24 antigen ELISA kit

-

Reagents for HIV-1 RNA extraction, RT-PCR, and sequencing

Procedure:

-

Initiation of Culture: Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of this compound, typically at or slightly above the EC50 value.

-

Monitoring Viral Replication: Monitor the culture for signs of viral replication, such as syncytia formation or by measuring p24 antigen levels in the supernatant.

-

Passage of Virus: When viral replication is observed (i.e., a "breakthrough" culture), harvest the cell-free supernatant containing the virus.

-

Dose Escalation: Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of this compound (typically a 2- to 3-fold increase).

-

Repeat Passaging: Repeat steps 2-4 for multiple passages, gradually increasing the drug concentration.

-

Genotypic Analysis: At various passages, and particularly when high-level resistance is achieved, extract viral RNA from the supernatant. Perform RT-PCR to amplify the reverse transcriptase gene, followed by DNA sequencing to identify mutations associated with drug resistance.

Conclusion

The initial development of this compound was driven by a clear and compelling rationale: to overcome the limitations of first-generation NNRTIs, primarily the rapid emergence of drug resistance. Preclinical and early clinical data were highly encouraging, demonstrating potent antiviral activity against resistant strains, a high barrier to resistance, and a favorable pharmacokinetic profile. However, the unforeseen and serious neurotoxicity observed in later-stage clinical trials led to the discontinuation of its development. The story of this compound serves as a critical reminder of the complexities and challenges inherent in drug development, where promising early results do not always translate to a safe and effective therapeutic. The extensive preclinical and clinical data generated during its development, however, remain a valuable resource for the ongoing efforts to design novel and improved antiretroviral agents.

References

Methodological & Application

Application Notes and Protocols for Fosdevirine In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdevirine (also known as GSK2248761 or IDX-899) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1][2] As an experimental antiviral agent, its in vitro characterization is crucial for understanding its efficacy, cytotoxicity, and resistance profile. These application notes provide detailed protocols for assessing the antiviral activity and cytotoxicity of this compound in a laboratory setting.

Mechanism of Action

This compound is a selective inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[1] By binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, it induces a conformational change that allosterically inhibits the enzyme's polymerase activity. This action prevents the conversion of the viral RNA genome into proviral DNA, thus halting the infection of new cells.

Data Presentation

The following tables summarize the in vitro antiviral activity of this compound against wild-type and resistant strains of HIV-1.

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HIV-1

| Virus Strain | Cell Line | Assay Method | Endpoint Measurement | EC₅₀ (µM) |

| HIV-1 BH10 | MT-4 | MTS | Inhibition of viral cytopathic effect | 0.003 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.[1]

Table 2: In Vitro Antiviral Activity of this compound against NNRTI-Resistant HIV-1

| Virus Strain | Cell Line | Assay Method | Endpoint Measurement | EC₅₀ (µM) |

| Y181C/K103N double mutant | - | - | - | 0.011 |

Data for the Y181C/K103N mutant highlights this compound's potency against strains resistant to other NNRTIs.[3][4]

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC₅₀) using HIV-1 p24 Antigen ELISA

This protocol determines the concentration of this compound required to inhibit 50% of HIV-1 replication, measured by the reduction of the p24 viral antigen.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., HIV-1 IIIB or NL4-3)

-

This compound

-

Complete RPMI-1640 medium (with 10% fetal bovine serum, penicillin, and streptomycin)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Preparation: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium.

-

Infection: Add 50 µL of diluted this compound to the cells, followed by 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI). Include virus control wells (cells + virus, no drug) and cell control wells (cells only).

-

Incubation: Incubate the plate for 4-5 days at 37°C in a CO₂ incubator.

-

p24 Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the p24 antigen concentration in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[5][6][7]

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Cytotoxicity (CC₅₀) using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Materials:

-

MT-4 cells (or other appropriate host cell line)

-

This compound

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include cell control wells (cells only, no drug).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.

Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

This compound

-

RT assay kit (containing reaction buffer, dNTPs, and a template-primer)

-

96-well plate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction Setup: In a 96-well plate, combine the HIV-1 RT enzyme, the template-primer, and the dNTP mix in the reaction buffer as per the kit's instructions.

-

Inhibition: Add the diluted this compound to the reaction wells. Include positive control wells (enzyme, no inhibitor) and negative control wells (no enzyme).

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Detection: Measure the RT activity using the detection method provided in the kit (e.g., colorimetric or fluorescent readout).

-

Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) from the dose-response curve.

Visualizations

Caption: Workflow for determining the EC₅₀ of this compound.

Caption: Workflow for determining the CC₅₀ of this compound.

Caption: Mechanism of action of this compound as an NNRTI.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. assaygenie.com [assaygenie.com]

- 6. h-h-c.com [h-h-c.com]

- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols for Studying Fosdevirine Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols relevant to the study of Fosdevirine pharmacokinetics. This compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been investigated for the treatment of HIV-1 infection. Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for assessing its safety and efficacy.

Animal Models in this compound Pharmacokinetic Research

The selection of an appropriate animal model is a critical step in preclinical drug development. For this compound, species that have been utilized to understand its central nervous system (CNS) disposition and metabolism include the rabbit, minipig, and monkey.[1] These models are chosen based on their physiological and metabolic similarities to humans, which can provide valuable insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Species Differences: It is important to recognize that significant species differences can exist in drug metabolism, potentially impacting pharmacokinetic outcomes. For instance, NNRTIs as a class are known to be inducers or inhibitors of cytochrome P450 (CYP) enzymes, and these effects can vary between species.[2][3][4] A study on the NNRTI UK-453,061 highlighted substantial differences in hepatic clearance and auto-induction between rodents and humans, underscoring the need for careful interpretation when extrapolating animal data to humans.[2][5]

Quantitative Pharmacokinetic Data

While comprehensive public data on the plasma pharmacokinetics of this compound in these specific animal models is limited, a key study investigated its distribution and metabolism in the central nervous system. A significant finding was the identification of a cysteine conjugate metabolite, formed via a Michael addition of glutathione (GSH) to the phenyl acrylonitrile moiety of this compound. This metabolite was predominant in the CNS of seizure patients, rabbits, and minipigs, and was found to be associated with white matter.[1] In contrast, the parent drug, this compound, was the major component in the monkey CNS and was associated with gray matter.[1]

Table 1: Summary of this compound and its Major Metabolite Distribution in CNS of Various Species

| Species | Predominant Component in CNS | CNS Tissue Association | Reference |

| Rabbit | Cysteine Conjugate Metabolite | White Matter | [1] |

| Minipig | Cysteine Conjugate Metabolite | White Matter | [1] |

| Monkey | This compound (Parent Drug) | Gray Matter | [1] |

Experimental Protocols

Below are detailed protocols that can be adapted for studying the pharmacokinetics of this compound in animal models. These are based on standard methodologies and findings from related research.

Protocol 1: Animal Dosing and Sample Collection

Objective: To administer this compound to animal models and collect biological samples for pharmacokinetic analysis.

Materials:

-

This compound (appropriate formulation for the chosen route of administration)

-

Vehicle for drug formulation (e.g., polyethylene glycol, saline)

-

Dosing apparatus (e.g., oral gavage needles, syringes for injection)

-

Restrainers appropriate for the animal species

-

Blood collection tubes (e.g., EDTA-coated tubes)

-

Centrifuge

-

Freezer (-80°C)

-

Surgical tools for tissue collection (if required)

-

Liquid nitrogen

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for a sufficient period before the study.

-

Dose Preparation: Prepare the this compound formulation at the desired concentration in a suitable vehicle.

-

Administration:

-

Oral (PO): Administer the formulation via oral gavage.

-

Intravenous (IV): Administer the formulation via a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in monkeys).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

Immediately place the tubes on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma.

-

Transfer the plasma supernatant to clean, labeled tubes.

-

-

Tissue Sampling (for distribution studies):

-

At the end of the study, euthanize the animals according to approved protocols.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect the tissues of interest (e.g., brain, liver, kidney).

-

Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

-

Sample Storage: Store all plasma and tissue samples at -80°C until analysis.

Protocol 2: Brain Tissue Homogenization

Objective: To prepare brain tissue homogenates for the analysis of this compound and its metabolites.

Materials:

-

Frozen brain tissue

-

Homogenization buffer (e.g., immunoprecipitation buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 0.5% Nonidet P-40)

-

Protease inhibitors

-

Homogenizer (e.g., bead beater, Dounce homogenizer)

-

Centrifuge

-

Bicinchoninic acid (BCA) protein assay kit

Procedure:

-

Preparation: Place the frozen brain tissue on ice.

-

Homogenization:

-

Add a weighed amount of brain tissue to a tube containing ice-cold homogenization buffer with protease inhibitors.

-

Homogenize the tissue until a uniform lysate is obtained.

-

-

Clarification:

-

Centrifuge the homogenate (e.g., at 14,000 rpm for 15 minutes at 4°C) to pellet cellular debris.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins and drug molecules.

-

Protein Quantification: Determine the total protein concentration of the homogenate using a BCA protein assay kit. This is important for normalizing drug concentrations to the amount of tissue.

-

Storage: Store the brain homogenate at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentrations of this compound and its metabolites in plasma and tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plasma or tissue homogenate samples

-

Internal standard (a molecule structurally similar to this compound)

-

Acetonitrile

-

Formic acid

-

Water (HPLC-grade)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw the plasma or tissue homogenate samples on ice.

-

To a known volume of sample (e.g., 50 µL), add the internal standard.

-

Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume of the supernatant (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Liquid Chromatography (LC): Separate this compound and its metabolites from other components using a suitable mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and an appropriate analytical column.

-

Tandem Mass Spectrometry (MS/MS): Detect and quantify the analytes using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of this compound and its metabolites in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Visualizations

Caption: Experimental workflow for studying this compound pharmacokinetics.

Caption: Proposed metabolic pathway of this compound in the CNS.

References

Application Note: High-Throughput Screening of Fosdevirine Analogs for Anti-HIV-1 Activity

Audience: Researchers, scientists, and drug development professionals in the field of antiviral drug discovery.

Introduction Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme reverse transcriptase (RT) is a critical component of the HIV-1 life cycle and a primary target for antiretroviral therapy.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, disrupting its catalytic activity.[3][4] Fosdevirine (GSK2248761) is a potent NNRTI that demonstrated low nanomolar activity against wild-type HIV-1 and strains resistant to other NNRTIs.[5] However, its clinical development was halted due to central nervous system (CNS) toxicity.[6][7] This creates a compelling case for developing this compound analogs that retain high potency while exhibiting an improved safety profile. High-throughput screening (HTS) provides a robust framework for rapidly evaluating large libraries of such analogs to identify promising lead candidates.[8][9]

This document outlines a comprehensive HTS cascade for the discovery and initial characterization of novel this compound analogs, beginning with a direct biochemical assay and progressing to a cell-based viral replication assay.

Principle of the Screening Cascade A successful HTS campaign for antiviral agents typically employs a tiered approach to efficiently manage large compound libraries.[10][11] The proposed workflow begins with a high-throughput, cell-free (biochemical) primary screen to identify direct inhibitors of the HIV-1 RT enzyme. Hits from this screen are then subjected to a more physiologically relevant, lower-throughput secondary screen using a cell-based HIV-1 infection model. This secondary assay confirms antiviral activity in a cellular context, provides data on cytotoxicity, and allows for the determination of a selectivity index—a key parameter for prioritizing compounds for further development.

Protocol 1: Primary HTS - Biochemical HIV-1 RT Inhibition Assay

This protocol describes a non-radioactive, colorimetric ELISA-based assay to measure the DNA synthesis activity of recombinant HIV-1 RT.[12] The assay is suitable for a 384-well format and is designed for high-throughput automated screening.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Streptavidin-coated 384-well plates

-

Reaction Buffer (RB)

-

Substrate: Poly(A) RNA template complexed with a biotinylated oligo(dT) primer

-

Digoxigenin (DIG)-labeled dUTP and unlabeled dATP, dCTP, dGTP

-

Anti-Digoxigenin-Peroxidase (Anti-DIG-POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Stop Solution

-

Test compounds (this compound analogs) and control inhibitor (e.g., Efavirenz) dissolved in DMSO

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well assay plate using an acoustic liquid handler.

-

Enzyme-Substrate Mix Preparation: Prepare a master mix containing the reaction buffer, poly(A)/oligo(dT) substrate, and dNTPs (with DIG-dUTP).

-

Reaction Initiation: Add 10 µL of the enzyme-substrate mix to each well. Then, add 10 µL of diluted recombinant HIV-1 RT to all wells except for the negative control (background) wells.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

-

Capture: Transfer 15 µL of the reaction mixture from each well to a streptavidin-coated 384-well plate. Incubate at 37°C for 1 hour to allow the biotinylated primer-DNA product to bind to the plate.

-

Washing: Wash the plate three times with an appropriate wash buffer to remove unincorporated nucleotides and enzyme.

-

Detection:

-

Add 20 µL of diluted Anti-DIG-POD conjugate to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the plate three times to remove unbound conjugate.

-

Add 20 µL of ABTS substrate and incubate in the dark at room temperature for 15-30 minutes.

-

-

Readout: Add 20 µL of Stop Solution and measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no enzyme) controls.

-

Plot a dose-response curve for each active compound to determine its 50% inhibitory concentration (IC50).

-

Assess assay quality by calculating the Z' factor from the control wells (a Z' > 0.5 is considered excellent for HTS).[13]

-

Illustrative Data Presentation: Biochemical Activity

The following table presents illustrative data for the biochemical screening of this compound and its hypothetical analogs against wild-type HIV-1 RT.

| Compound ID | IC50 (nM) vs. WT HIV-1 RT |

| This compound | 1.5 |

| Analog A-1 | 0.8 |

| Analog A-2 | 2.3 |

| Analog A-3 | 15.7 |

| Efavirenz (Control) | 3.1 |

Mechanism of Action: NNRTI Inhibition of Reverse Transcription

NNRTIs, including this compound and its analogs, function by binding to an allosteric pocket on the p66 subunit of HIV-1 RT.[3][14] This binding induces a conformational change in the enzyme that distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.[1][15] This mechanism is distinct from that of Nucleoside RT Inhibitors (NRTIs), which act as chain terminators.

References

- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 5. This compound | HIV Protease | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Central nervous system disposition and metabolism of this compound (GSK2248761), a non-nucleoside reverse transcriptase inhibitor: an LC-MS and Matrix-assisted laser desorption/ionization imaging MS investigation into central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. High-Throughput Screening (HTS) Services of SARS-CoV-2 Drug Candidates - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abnova.com [abnova.com]

- 13. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Determining the 50% Inhibitory Concentration (IC50) of Fosdevirine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosdevirine (also known as GSK2248761 or IDX-899) is a potent, selective, non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1] As a critical component of its preclinical and clinical evaluation, determining the 50% inhibitory concentration (IC50) is fundamental to quantifying its antiviral potency. The IC50 value represents the concentration of this compound required to inhibit 50% of viral replication in vitro. This document provides detailed application notes and experimental protocols for the determination of this compound's IC50 values against both wild-type and drug-resistant strains of HIV-1.

This compound has demonstrated potent antiviral activity against a broad range of HIV-1 strains, including those resistant to other NNRTIs like efavirenz.[1] Its efficacy extends to viruses with key resistance mutations in the reverse transcriptase enzyme. However, its development was discontinued due to unexpected side effects observed in clinical trials. Despite this, the methodologies for assessing its potency remain relevant for the evaluation of other antiviral compounds.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound, like other NNRTIs, functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. This non-competitive inhibition prevents the synthesis of viral DNA, thereby halting the viral replication cycle.

Caption: Mechanism of action of this compound as an NNRTI.

Data Presentation: this compound IC50/EC50 Values

The following table summarizes the reported 50% effective concentration (EC50) or inhibitory concentration (IC50) values for this compound against wild-type and various NNRTI-resistant HIV-1 strains. It is important to note that assay conditions, such as the cell line and virus strain used, can influence the observed values.

| HIV-1 Strain/Mutant | Assay Type | Cell Line | IC50/EC50 (nM) | Fold Change vs. WT | Reference |

| Wild-Type (WT) | Antiviral Activity | - | 1.2 | 1.0 | [2] |

| Most Single NNRTIR Mutants (8 out of 9 tested) | Antiviral Efficacy | - | ≤ 2 | - | [3] |

| Most Double NNRTIR Mutants (4 out of 5 tested) | Antiviral Efficacy | - | - | - | [3] |

| Y181C/K103N | Antiviral Activity | MT-4 | 11 | - | |

| Efavirenz-Resistant Virus Pools (up to 4 mutations) | Antiviral Activity | - | Susceptible (<12-fold resistance) | - | [3] |

Experimental Protocols